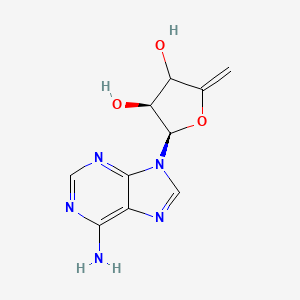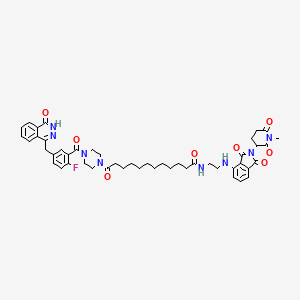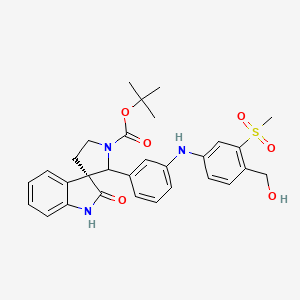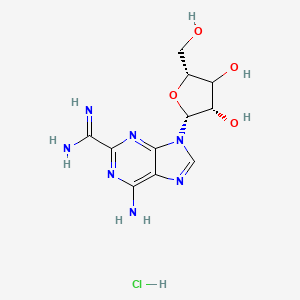
Antitumor agent-59
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of antitumor agent-59 involves multiple steps. One of the synthetic routes includes the reaction of commercially available starting materials under specific conditions to yield the desired compound. For instance, compound 9 reacts with thiourea at 140°C for 8 hours to obtain an intermediate, which is further processed to produce this compound . Industrial production methods focus on optimizing these reactions to ensure high yield and purity while minimizing environmental impact.
Analyse Des Réactions Chimiques
Antitumor agent-59 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives with altered biological activity.
Applications De Recherche Scientifique
Antitumor agent-59 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of antitumor activity and to develop new synthetic methodologies.
Biology: It is used to investigate the cellular and molecular mechanisms of cancer cell proliferation and apoptosis.
Medicine: It is being explored as a potential therapeutic agent for the treatment of various cancers, including colorectal cancer.
Industry: It is used in the development of new antitumor drugs and in the optimization of industrial production processes for pharmaceuticals
Mécanisme D'action
The mechanism of action of antitumor agent-59 involves multiple pathways. It induces apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspases, which are enzymes that play a crucial role in programmed cell death . Additionally, it arrests the cell cycle at the G2/M phase, preventing cancer cells from dividing and proliferating . The molecular targets of this compound include various proteins and enzymes involved in cell cycle regulation and apoptosis.
Comparaison Avec Des Composés Similaires
Antitumor agent-59 is unique in its ability to induce apoptosis and arrest the cell cycle at the G2/M phase. Similar compounds include:
Paclitaxel: A well-known antitumor agent that stabilizes microtubules and prevents cell division.
Vincristine: An antitumor agent that inhibits microtubule formation and disrupts mitosis.
Camptothecin: An antitumor agent that inhibits topoisomerase I, an enzyme involved in DNA replication
Compared to these compounds, this compound has shown a unique mechanism of action and a distinct profile of biological activity, making it a valuable addition to the arsenal of antitumor agents.
Propriétés
Formule moléculaire |
C43H36F2N6O6 |
|---|---|
Poids moléculaire |
770.8 g/mol |
Nom IUPAC |
bis(17-fluoro-21-methyl-14-oxo-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),5,7,15(20),16,18-heptaen-7-yl) pentanedioate |
InChI |
InChI=1S/C43H36F2N6O6/c1-48-34-12-6-22(44)18-30(34)42(54)50-16-14-26-28-20-24(8-10-32(28)46-38(26)40(48)50)56-36(52)4-3-5-37(53)57-25-9-11-33-29(21-25)27-15-17-51-41(39(27)47-33)49(2)35-13-7-23(45)19-31(35)43(51)55/h6-13,18-21,40-41,46-47H,3-5,14-17H2,1-2H3 |
Clé InChI |
SEGHRBDHWNUBHD-UHFFFAOYSA-N |
SMILES canonique |
CN1C2C3=C(CCN2C(=O)C4=C1C=CC(=C4)F)C5=C(N3)C=CC(=C5)OC(=O)CCCC(=O)OC6=CC7=C(C=C6)NC8=C7CCN9C8N(C1=C(C9=O)C=C(C=C1)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![L-Lysinamide, N2-[4-[[4-[2-[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-1-oxobutyl]-L-arginyl-L-prolyl-L-lysyl-L-prolyl-L-valyl-L-I+/--glutamyl-L-norvalyl-L-tryptophyl-L-arginyl-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]-L-glutaminyl-L-alanyl-](/img/structure/B12399829.png)


![[(2R,4S,5R)-3,4-diacetyloxy-5-(3,5-dimethyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12399837.png)



![9H-fluoren-9-ylmethyl N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]carbamate](/img/structure/B12399851.png)

